1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and an aminomethyl group attached to a 3,4-difluorophenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol typically involves the following steps:
Formation of the Aminomethyl Intermediate: The initial step involves the reaction of 3,4-difluoroaniline with formaldehyde to form the aminomethyl intermediate.
Cyclopentane Ring Formation: The aminomethyl intermediate is then reacted with cyclopentanone under reductive amination conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentanone.
Reduction: Formation of 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique properties.
Biological Studies: It is used as a probe to study the interactions of fluorinated compounds with biological systems.
Wirkmechanismus
The mechanism of action of 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(((3,4-Difluorophenyl)amino)methyl)cyclohexan-1-ol
- 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentylamine
Comparison:
- Structural Differences: While similar in structure, the presence of different ring sizes (cyclopentane vs. cyclohexane) or functional groups (hydroxyl vs. amine) can significantly impact the compound’s properties and reactivity.
- Unique Properties: 1-(((3,4-Difluorophenyl)amino)methyl)cyclopentan-1-ol is unique due to its specific combination of a cyclopentane ring and a difluorophenyl group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H15F2NO |
---|---|
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
1-[(3,4-difluoroanilino)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-4-3-9(7-11(10)14)15-8-12(16)5-1-2-6-12/h3-4,7,15-16H,1-2,5-6,8H2 |
InChI-Schlüssel |
IEWJVNNIKSVPQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CNC2=CC(=C(C=C2)F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.